REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:2]([CH3:7])=[CH:3][CH:4]=C[CH:6]=1.[OH2:9].[C:10]([OH:13])(=[O:12])[CH3:11].[CH3:14][OH:15]>>[O:9]1[CH2:4][CH2:3][CH:2]([C:14]([OH:12])=[O:15])[CH2:1][CH2:6]1.[CH3:14][O:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[OH:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[C:10]([O:13][CH2:4][CH2:3][CH:2]1[CH2:7][O:15][C:8](=[O:9])[CH2:1]1)(=[O:12])[CH3:11]
|
Name
|
( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
product ( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC1CC(=O)OC1
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1CC(=O)OC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC1CC(=O)OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:2]([CH3:7])=[CH:3][CH:4]=C[CH:6]=1.[OH2:9].[C:10]([OH:13])(=[O:12])[CH3:11].[CH3:14][OH:15]>>[O:9]1[CH2:4][CH2:3][CH:2]([C:14]([OH:12])=[O:15])[CH2:1][CH2:6]1.[CH3:14][O:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[OH:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[C:10]([O:13][CH2:4][CH2:3][CH:2]1[CH2:7][O:15][C:8](=[O:9])[CH2:1]1)(=[O:12])[CH3:11]
|
Name
|
( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
product ( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC1CC(=O)OC1
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1CC(=O)OC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC1CC(=O)OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |